3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
Overview
Description
3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that features a tetrazole ring and a benzochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves the cyclization of azide and cyanide compounds. One common method is the cyclization reaction of azide and amine compounds. For instance, the preparation of tetrazole derivatives often involves the reaction of sodium azide with nitriles in the presence of a catalyst such as silica sulfuric acid .
Industrial Production Methods
Industrial production of this compound can be achieved through multi-step reactions that are optimized for high yield and purity. The process generally involves the preparation of intermediate compounds, followed by cyclization and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Uniqueness
3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific structural features, such as the combination of a tetrazole ring and a benzochromenone structure. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-15-12-4-2-1-3-10(12)11-6-5-9(7-13(11)22-15)21-8-14-16-18-19-17-14/h1-7H,8H2,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARTXROVKGLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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